Oxadiazole Regioisomer Stability Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in HIF-Targeting Pyrazole Series
In a matched molecular pair analysis conducted during HIF inhibitor lead optimization, a 1,2,4-oxadiazole regioisomer (closest analog to the target compound scaffold) exhibited an IC₅₀ of 0.7 nM in a cell-based HIF reporter assay, whereas the corresponding 1,3,4-oxadiazole regioisomer showed an IC₅₀ of 190 nM—representing a 270‑fold potency difference [1]. This demonstrates that the 1,2,4-oxadiazole ring present in CAS 2034411-05-5 is decisive for target engagement in this chemotype and cannot be replaced by the 1,3,4-oxadiazole isomer without catastrophic potency loss.
| Evidence Dimension | HIF reporter gene cellular IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured for CAS 2034411-05-5; scaffold representative (5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole) IC₅₀ = 0.7 nM |
| Comparator Or Baseline | 1,3,4-oxadiazole regioisomer IC₅₀ = 190 nM |
| Quantified Difference | ≈270‑fold lower potency for the 1,3,4-oxadiazole regioisomer |
| Conditions | Cell-based HIF reporter assay in human cancer cell line; data from Härter et al. ChemMedChem 2014 |
Why This Matters
Procurement of the incorrect oxadiazole regioisomer would yield a compound with ≥100‑fold weaker target modulation in HIF-related programs, fundamentally invalidating structure–activity conclusions.
- [1] Härter, M.; Thierauch, K.-H.; Boyer, S.; Bhargava, A.; Ellinghaus, P.; Beck, H.; Greschat-Schade, S.; Hess-Stumpp, H.; Unterschemmann, K. Inhibition of Hypoxia-Induced Gene Transcription by Substituted Pyrazolyl Oxadiazoles: Initial Lead Generation and Structure–Activity Relationships. ChemMedChem 2014, 9 (1), 61–66. https://doi.org/10.1002/cmdc.201300357 View Source
